2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide
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Overview
Description
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide is a complex organic compound with a molecular formula of C21H17N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminocyclohexanone hydrochloride with phenylhydrazine hydrochloride in the presence of an acid catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the availability of starting materials and the optimization of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The furan ring and phenylacetamide group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The furan ring and phenylacetamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furoyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
- 3-[1-(dimethylamino)-1H-pyrrol-2-yl]-2-(2-furylcarbonyl)acrylonitrile
Uniqueness
2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide is unique due to its combination of a quinoxaline core, a furan ring, and a phenylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-14-7-2-1-3-8-14)13-17-20(26)23-15-9-4-5-10-16(15)24(17)21(27)18-11-6-12-28-18/h1-12,17H,13H2,(H,22,25)(H,23,26) |
InChI Key |
XLUCUHJYAJOOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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